molecular formula C7H10O3 B8376415 Methyl [(1-methyl-2-propynyl)oxy]acetate

Methyl [(1-methyl-2-propynyl)oxy]acetate

Cat. No. B8376415
M. Wt: 142.15 g/mol
InChI Key: ZNLQXJPGWRSRMQ-UHFFFAOYSA-N
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Patent
US06538004B2

Procedure details

Sodium hydride (60% dispersion in mineral oil, 10 g, 0.25 mol), (±)-3-butyn-2-ol (21 g, 0.30 mol), and methyl bromoacetate were processed as described in Example 43A to provide the title compound. 1H NMR (CDCl3) δ 1.51 (d, 3H), 2.46 (d, 1H), 3.76 (s, 3H), 4.25 (AB q, 2H), 4.39 (dq, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([OH:7])[C:5]#[CH:6].Br[CH2:9][C:10]([O:12][CH3:13])=[O:11]>>[CH3:13][O:12][C:10](=[O:11])[CH2:9][O:7][CH:4]([CH3:3])[C:5]#[CH:6] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
CC(C#C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(COC(C#C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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